molecular formula C22H23N3O3 B2516974 3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole CAS No. 1790340-89-4

3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole

Cat. No. B2516974
CAS RN: 1790340-89-4
M. Wt: 377.444
InChI Key: ZHISJOLOSWJKNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the combination of specific precursors. For instance, one synthetic route could be the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine using coupling agents like HATU and N,N-diisopropylethylamine in a suitable solvent . Further details on alternative synthetic strategies and reaction conditions can be found in relevant literature.


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole consists of a pyrrolidine ring fused with an oxadiazole ring. The presence of the methoxy group at the 4-position of the phenyl ring and the acetyl group attached to the pyrrolidine nitrogen contributes to its unique properties. Crystallographic studies provide insights into its three-dimensional arrangement .

properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-5-7-16(8-6-15)14-20(26)25-13-3-4-19(25)22-23-21(24-28-22)17-9-11-18(27-2)12-10-17/h5-12,19H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHISJOLOSWJKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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